REACTION_CXSMILES
|
[Cl-].[Li+].O.[C:4]([C:6]1[CH:11]=[CH:10][C:9]([CH:12](C(OCC)=O)[C:13]([O:15][CH2:16][CH3:17])=[O:14])=[C:8]([N+:23]([O-:25])=[O:24])[CH:7]=1)#[N:5]>CS(C)=O>[C:4]([C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])=[C:8]([N+:23]([O-:25])=[O:24])[CH:7]=1)#[N:5] |f:0.1|
|
Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
diethyl (4-cyano-2-nitrophenyl)malonate
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC(=C(C=C1)C(C(=O)OCC)C(=O)OCC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
ice water
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
ADDITION
|
Details
|
poured slowly
|
Type
|
FILTRATION
|
Details
|
The resulting pale yellow precipitate was colllected by filtration
|
Type
|
WASH
|
Details
|
washed with water (100 ml×4)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC(=C(C=C1)CC(=O)OCC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.1 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |